molecular formula C12H12N2O2 B3033374 3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-1H-pyrazole CAS No. 1019007-48-7

3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-1H-pyrazole

Cat. No.: B3033374
CAS No.: 1019007-48-7
M. Wt: 216.24
InChI Key: NDWLRMUFBIDCLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-1H-pyrazole” is a chemical compound with a molecular weight of 366.418 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

In a study, four bidentate heterocyclic Schiff base ligands and their sixteen Co (II), Ni (II), Cu (II) and Zn (II) metal complexes were derived by the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives/2-hydroxy-1-naphthaldehyde .


Molecular Structure Analysis

The synthesized compounds were characterized by numerous analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, magnetic susceptibility and molar conductance measurement for structural elucidation .


Chemical Reactions Analysis

The study mentioned above also evaluated the antioxidant ability of the compounds by DPPH and ABTS assays .


Physical and Chemical Properties Analysis

The compound has a density of 1.103g/cm3, a boiling point of 221.011ºC at 760 mmHg, and a melting point of 14-15ºC .

Mechanism of Action

The results of pharmacological activities showed that the ligand HL4 (4) and Cu (II) complexes have significant antioxidant activity while the ligand HL2 (2) and Zn (II) complexes have excellent antimicrobial and anti-inflammatory activities because of their dependency on electron donating and electron withdrawing groups, respectively .

Safety and Hazards

The compound is sold as-is and Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product . It is toxic if swallowed, toxic in contact with skin, causes skin irritation, and causes serious eye irritation .

Properties

IUPAC Name

5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-6-15-11-3-2-9(8-12(11)16-7-1)10-4-5-13-14-10/h2-5,8H,1,6-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWLRMUFBIDCLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)C3=CC=NN3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-1H-pyrazole
Reactant of Route 2
3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-1H-pyrazole
Reactant of Route 3
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3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-1H-pyrazole
Reactant of Route 4
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3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-1H-pyrazole
Reactant of Route 5
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3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-1H-pyrazole
Reactant of Route 6
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3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-1H-pyrazole

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